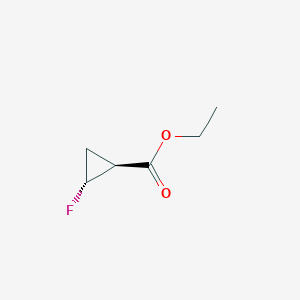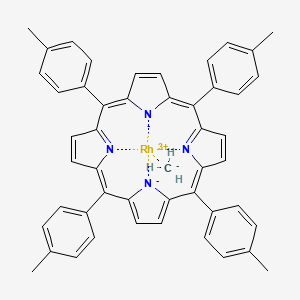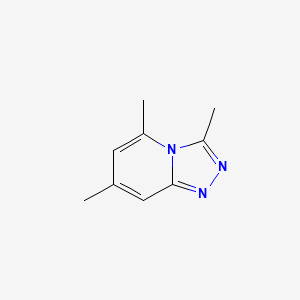
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine is a chemical compound with the molecular formula C9H11N3. It belongs to the class of triazolopyridines, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyridine with hydrazine hydrate and formaldehyde, followed by cyclization to form the triazolo ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced triazolo derivatives.
Substitution: Formation of halogenated or alkylated triazolo derivatives.
Scientific Research Applications
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(4,3-a)pyridine: A related compound with similar structural features but different substitution patterns.
3,5-Dimethyl-1,2,4-triazolo(4,3-a)pyridine: Another similar compound with two methyl groups instead of three.
Uniqueness
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 3, 5, and 7 can enhance its lipophilicity and potentially improve its ability to interact with hydrophobic targets .
Properties
CAS No. |
4919-15-7 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3,5,7-trimethyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C9H11N3/c1-6-4-7(2)12-8(3)10-11-9(12)5-6/h4-5H,1-3H3 |
InChI Key |
RIZPENAJJCPFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


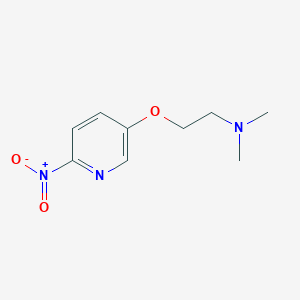
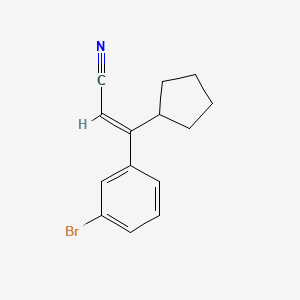
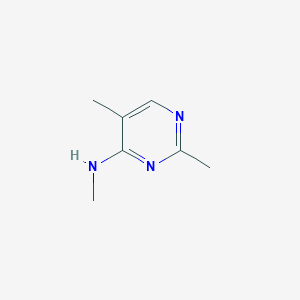
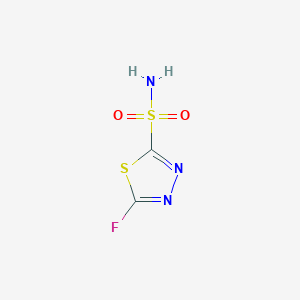
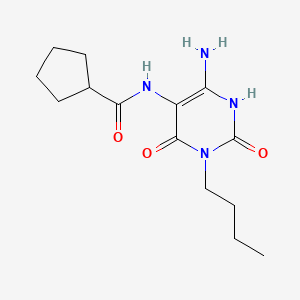
![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)
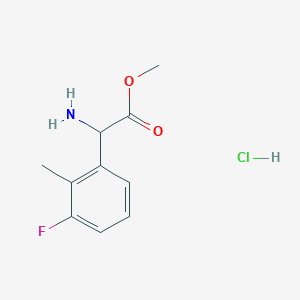
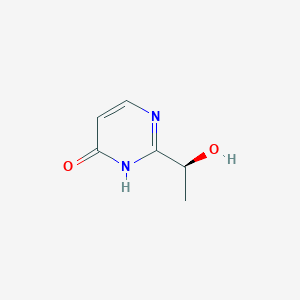
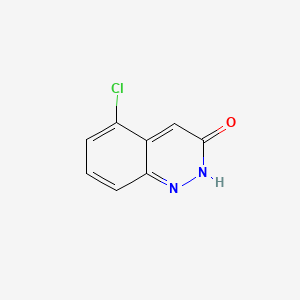
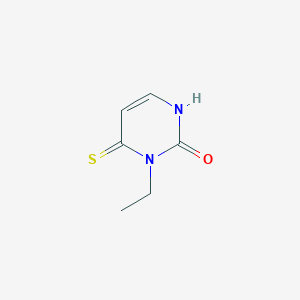
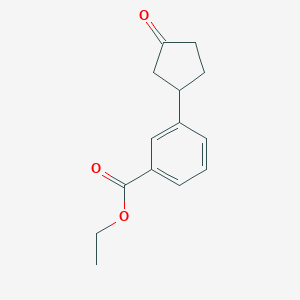
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
